![molecular formula C18H11BrN4O4S B2567583 N-(6-Brom-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamid CAS No. 895025-50-0](/img/structure/B2567583.png)
N-(6-Brom-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H11BrN4O4S and its molecular weight is 459.27. The purity is usually 95%.
BenchChem offers high-quality N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and pyridine moieties exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.015 mg/mL, indicating potent antibacterial activity .
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (mg/mL) | Target Pathogen |
---|---|---|
N-(6-bromobenzo[d]thiazol-2-yl) derivative | 0.015 | Staphylococcus aureus |
N-(benzo[d]thiazol-2-yl)-2-nitro derivative | 0.020 | Escherichia coli |
N-(pyridin-3-ylmethyl) derivative | 0.025 | Pseudomonas aeruginosa |
Anticancer Activity
The compound has also been studied for its potential anticancer properties. Research has demonstrated that thiazole derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2). For instance, a related thiazole-pyridine hybrid exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming standard treatments like 5-fluorouracil (IC50 6.14 μM) .
Table 2: Anticancer Efficacy of Thiazole Derivatives
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
N-(6-bromobenzo[d]thiazol-2-yl) derivative | 5.71 | MCF-7 |
Thiazole-pyridine hybrid | 6.14 | PC3 |
Benzothiazole derivative | 8.00 | HepG2 |
Neurological Applications
The compound's structural features suggest potential applications in treating neurological disorders. Thiazole derivatives have been associated with anticonvulsant properties, and studies indicate that certain analogues can significantly reduce seizure activity in animal models . The structure-activity relationship (SAR) analysis reveals that modifications in the thiazole or pyridine rings can enhance anticonvulsant efficacy.
Table 3: Anticonvulsant Activity of Thiazole Derivatives
Compound | ED50 (mg/kg) | Model |
---|---|---|
N-(6-bromobenzo[d]thiazol-2-yl) derivative | 18.4 | PTZ-induced seizures |
Thiazole-pyridine hybrid | 24.38 | Electroshock test |
Biologische Aktivität
N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing relevant studies, case reports, and findings from diverse sources.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C20H16BrN4O3S |
Molecular Weight | 469.3 g/mol |
CAS Number | 895024-54-1 |
Antitumor Activity
Recent studies have indicated that benzothiazole derivatives, including compounds similar to N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide, exhibit significant antitumor properties. For instance, research has shown that certain derivatives can inhibit cell proliferation in various cancer cell lines. Specifically, compounds with a nitro group have demonstrated enhanced cytotoxicity against lung cancer cells (IC50 values around 6.26 μM) when assessed in two-dimensional (2D) assays compared to three-dimensional (3D) assays .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported that derivatives of benzothiazole possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, displaying effective inhibition at low concentrations . The presence of the nitro group in the structure is believed to enhance this activity.
The proposed mechanism for the biological activity of N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide involves interaction with DNA. Research indicates that these compounds predominantly bind within the minor groove of AT-rich DNA regions, which may disrupt cellular processes and lead to apoptosis in cancer cells .
Pharmacokinetics
Pharmacokinetic studies have shown that similar compounds exhibit favorable absorption and distribution profiles when administered orally. For example, a related compound demonstrated excellent pharmacokinetic properties in mice, suggesting potential for therapeutic use .
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluated a series of benzothiazole derivatives for their ability to inhibit tumor growth in vitro. The results indicated that those with nitro substitutions had significantly lower IC50 values in 2D cultures compared to 3D models, highlighting their potential as effective anticancer agents .
- Antimicrobial Testing : In a comparative study, several benzothiazole derivatives were tested for antibacterial efficacy using broth microdilution methods. The results confirmed that compounds like N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide exhibited superior activity against E. coli and S. aureus, outperforming standard antibiotics like ampicillin .
Eigenschaften
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN4O4S/c19-12-3-4-13-15(8-12)28-18(21-13)22(10-11-2-1-7-20-9-11)17(24)14-5-6-16(27-14)23(25)26/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEZKRJKIQQCMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.